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Compound of Interest

Compound Name:
Ethyl 2-(4-bromo-2-

nitrophenyl)acetate

Cat. No.: B1324325 Get Quote

An In-depth Technical Guide to Ethyl 2-(4-bromo-
2-nitrophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2-(4-bromo-2-
nitrophenyl)acetate, a key intermediate in organic synthesis, particularly in the development

of pharmaceutical compounds. This document details its chemical properties, a detailed

experimental protocol for its synthesis, and its potential applications in the synthesis of complex

heterocyclic structures.

Chemical Properties and Data
Ethyl 2-(4-bromo-2-nitrophenyl)acetate is a substituted phenylacetate derivative. Its structure

incorporates a bromo and a nitro group on the phenyl ring, making it a versatile precursor for a

variety of chemical transformations.
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Property Value Citation(s)

Molecular Formula C₁₀H₁₀BrNO₄ [1]

Molecular Weight 288.09 g/mol [1]

Appearance Solid

Boiling Point 345.2 ± 27.0 °C at 760 mmHg [2]

Density 1.5 ± 0.1 g/cm³ [2]

CAS Number 199328-35-3

Synthesis Protocol
The synthesis of Ethyl 2-(4-bromo-2-nitrophenyl)acetate can be achieved through a multi-

step process starting from 4-bromo-2-nitrochlorotoluene. The following protocol is adapted from

a patented procedure for the synthesis of the corresponding carboxylic acid, followed by an

esterification step.[3]

Step 1: Synthesis of 4-bromo-2-nitrophenylacetic acid[3]

This step involves the reaction of 4-bromo-2-nitrochlorotoluene with a strong base to form a

benzylsodium intermediate, which is then carboxylated.

Materials:

4-bromo-2-nitrochlorotoluene

Sodium metal

Anhydrous tetrahydrofuran (THF)

Carbon dioxide (gas or dry ice)

Hydrochloric acid (1M)

Diethyl ether
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Anhydrous magnesium sulfate

Procedure:

In a four-necked flask equipped with a mechanical stirrer, thermometer, reflux condenser,

and a gas inlet, add 50 mL of anhydrous THF and 5.4 g of sodium metal.

Slowly add a solution of 25.1 g of 4-bromo-2-nitrochlorotoluene in THF dropwise to the

flask, maintaining the reaction temperature at 20°C.

After the addition is complete, continue stirring at 30°C for 30 minutes to ensure the

formation of the 4-bromo-2-nitrotolylsodium.

Gradually heat the reaction mixture to 100°C and stir for 5 hours to facilitate the

rearrangement to 4-bromo-2-nitrobenzylsodium.

Cool the reaction mixture to room temperature and bubble carbon dioxide gas through the

solution (or add crushed dry ice) for 3 hours while maintaining the temperature at 25°C.

This reaction forms the sodium salt of 4-bromo-2-nitrophenylacetic acid.

Quench the reaction by slowly adding methanol to deactivate any unreacted sodium.

Extract the aqueous layer with diethyl ether.

Acidify the aqueous layer with 1M hydrochloric acid.

Extract the acidified aqueous layer three times with diethyl ether.

Combine the ether extracts, wash with brine, and dry over anhydrous magnesium sulfate.

Remove the solvent under reduced pressure to yield 4-bromo-2-nitrophenylacetic acid.

Step 2: Esterification to Ethyl 2-(4-bromo-2-nitrophenyl)acetate

This is a standard Fischer esterification reaction.

Materials:

4-bromo-2-nitrophenylacetic acid (from Step 1)
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Ethanol (absolute)

Concentrated sulfuric acid (catalytic amount)

Sodium bicarbonate solution (saturated)

Brine

Anhydrous sodium sulfate

Procedure:

Dissolve the 4-bromo-2-nitrophenylacetic acid in an excess of absolute ethanol in a round-

bottom flask.

Add a catalytic amount of concentrated sulfuric acid.

Reflux the mixture for 4-6 hours.

Cool the reaction mixture and remove the excess ethanol under reduced pressure.

Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate

solution until effervescence ceases.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

Remove the solvent under reduced pressure to obtain the crude Ethyl 2-(4-bromo-2-
nitrophenyl)acetate.

The product can be further purified by column chromatography on silica gel.

Applications in Drug Development
Ethyl 2-(4-bromo-2-nitrophenyl)acetate is a valuable intermediate for the synthesis of various

heterocyclic compounds, which are scaffolds for many biologically active molecules.[4] For

instance, it can be a precursor for the synthesis of substituted quinolines, a class of

compounds with a broad range of pharmaceutical applications.[5][6][7]

Proposed Synthetic Workflow: Synthesis of a Substituted Quinolone
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The following diagram illustrates a hypothetical workflow for the synthesis of a 4-hydroxy-6-

bromo-8-nitroquinolin-2(1H)-one from Ethyl 2-(4-bromo-2-nitrophenyl)acetate. This pathway

involves an intramolecular cyclization, a common strategy in heterocyclic synthesis.

Ethyl 2-(4-bromo-2-nitrophenyl)acetate

Reduction of Nitro Group

Ethyl 2-(2-amino-4-bromophenyl)acetate

Intramolecular Cyclization
(e.g., Dieckmann condensation)

4-Hydroxy-6-bromo-8-nitroquinolin-2(1H)-one

Synthesis Purification

4-bromo-2-nitrochlorotoluene Reaction with Na
then CO2 4-bromo-2-nitrophenylacetic acid Esterification with Ethanol/H+ Crude Ethyl 2-(4-bromo-2-nitrophenyl)acetate Column Chromatography Pure Ethyl 2-(4-bromo-2-nitrophenyl)acetate

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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